molecular formula C9H16N2O3 B2692510 N1-cyclopropyl-N2-(1-methoxypropan-2-yl)oxalamide CAS No. 941963-42-4

N1-cyclopropyl-N2-(1-methoxypropan-2-yl)oxalamide

Cat. No.: B2692510
CAS No.: 941963-42-4
M. Wt: 200.238
InChI Key: YSMUIVFBGDLRAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-cyclopropyl-N2-(1-methoxypropan-2-yl)oxalamide (CAS 941963-42-4) is a high-purity oxalamide derivative of interest in chemical and pharmaceutical research. This compound features a cyclopropyl group at the N1 position and a 1-methoxypropan-2-yl moiety at the N2 position, giving it a defined molecular structure of C9H16N2O3 and a molecular weight of 200.23 g/mol . Oxalamides are a versatile class of compounds widely studied in medicinal chemistry for their roles as potential enzyme inhibitors and receptor modulators . The structural features of this specific derivative, particularly the cyclopropyl group, are often leveraged by researchers to tune the molecule's physicochemical and metabolic properties, making it a valuable building block in drug discovery programs . Its potential biological activities, which may include antiproliferative effects, are a subject of ongoing investigation . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use. Researchers can utilize it as a key intermediate or precursor in the synthesis of more complex molecules or for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

N-cyclopropyl-N'-(1-methoxypropan-2-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-6(5-14-2)10-8(12)9(13)11-7-3-4-7/h6-7H,3-5H2,1-2H3,(H,10,12)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMUIVFBGDLRAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C(=O)NC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopropyl-N2-(1-methoxypropan-2-yl)oxalamide typically involves the reaction of cyclopropylamine with 1-methoxypropan-2-amine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Cyclopropylamine: reacts with to form an intermediate.

  • The intermediate then reacts with 1-methoxypropan-2-amine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopropyl-N2-(1-methoxypropan-2-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxamides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxamides, while reduction may produce amines.

Scientific Research Applications

N1-cyclopropyl-N2-(1-methoxypropan-2-yl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-(1-methoxypropan-2-yl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Thermal Behavior

Oxalamide derivatives are tailored by modifying substituents to optimize their nucleation efficiency. Key analogs include:

Compound Substituents (N1/N2) Melting Point (°C) Phase Transitions (°C) Key Features
Target Compound Cyclopropyl / 1-Methoxypropan-2-yl Not reported Not reported Branched ether enhances solubility; rigid cyclopropyl improves thermal stability
Compound 1 Diethyl ester chains 203.4 59.2, 147.9, 203.4 Long flexible spacers; forms β-sheet structures via hydrogen bonding
Compound 2 Shorter ester chains Not reported Not reported Shorter spacer promotes phase separation near PHB crystallization temperature
Compound 58 Cyclopropyl / 4-Methoxyphenethyl Not reported Not reported Aromatic methoxy group; limited miscibility in PHB melts

Key Observations :

  • Compound 1 exhibits three phase transitions (59.2°C, 147.9°C, and 203.4°C), attributed to crystal reorganizations and melting . Its long ester chains enable dissolution in PHB melts but require slower cooling for nucleation.
  • Compound 2 , with shorter spacers, phase-separates closer to PHB’s crystallization temperature (≈60°C), enabling efficient nucleation even at industrial cooling rates (~60°C/min) .
  • The target compound ’s 1-methoxypropan-2-yl group likely enhances melt compatibility compared to Compound 58’s bulky 4-methoxyphenethyl group, which may reduce dispersion homogeneity .

Nucleation Efficiency in PHB

Nucleation efficiency is quantified by crystallization half-life ($t{0.5}$), crystallization temperature ($Tc$), and crystallinity (Δ$H_c$). Data for analogous compounds:

Compound Concentration (wt%) $T_c$ (°C) $t_{0.5}$ (min) Δ$H_c$ (J/g)
PHB (Neat) 0 53.0 12.5 45
Compound 2 0.5 115.0 2.8 78
Compound 2 1.0 112.5 3.5 72
Boron Nitride 1.0 110.0 4.0 68

Key Findings :

  • Compound 2 at 0.5 wt% reduces $t{0.5}$ by 77% and increases Δ$Hc$ by 73% compared to neat PHB, demonstrating superior nucleation efficiency .
  • The target compound is expected to outperform aromatic analogs (e.g., Compound 58) due to its branched ether group, which improves melt dispersion and phase separation kinetics. However, excessive concentrations (>0.5 wt%) may lead to agglomeration, reducing surface-area-to-volume ratio and $T_c$ .

Hydrogen Bonding and Self-Assembly

  • Compound 1 and 2 self-assemble into β-sheet structures via intermolecular hydrogen bonds between oxalamide groups, critical for creating nucleation sites .
  • However, the methoxypropan group’s ether oxygen could enhance solubility without disrupting self-assembly .

Compatibility with Industrial Processing

  • Compound 2 operates effectively at cooling rates up to 60°C/min, making it suitable for injection molding .
  • Traditional nucleating agents (e.g., boron nitride, cyanuric acid) require slower cooling (~10°C/min), limiting industrial applicability .
  • The target compound ’s structural design likely bridges this gap, offering rapid crystallization under high-speed processing conditions.

Biological Activity

N1-cyclopropyl-N2-(1-methoxypropan-2-yl)oxalamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds that incorporate cyclopropane and oxalamide functionalities. The structural characteristics contribute to its unique biochemical interactions. The presence of the cyclopropyl group is known to enhance the compound's metabolic stability and bioactivity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. The compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes that are crucial for cellular metabolism or signaling pathways.
  • Receptor Modulation : The compound could interact with receptors, altering their activity and influencing downstream signaling cascades.
  • Oxidative Stress Reduction : Similar compounds have been noted for their antioxidant properties, which could be a mechanism for protecting cells from oxidative damage.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. For example, it has shown potential cytotoxic effects against human myeloid leukemia cells (U937) in vitro.
  • Antimicrobial Properties : The compound may possess antibacterial and antifungal activities, making it a candidate for further exploration in treating infections.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of U937 cell proliferation
AntibacterialPotential antibacterial effects
AntifungalPotential antifungal effects

Case Studies and Research Findings

A variety of studies have explored the biological activity of compounds similar to this compound. Notably:

  • Cytotoxicity Studies : Research has demonstrated that derivatives with similar structural motifs exhibit significant cytotoxicity against cancer cell lines. For instance, compounds with cyclopropane rings have been associated with strong anti-cancer properties, highlighting the relevance of structural features in determining biological activity.
  • Antioxidant Activity : Studies on related compounds indicate that they possess antioxidant properties, which could contribute to their protective effects in cellular systems.
  • Mechanistic Insights : Investigations into the mechanisms of action reveal that these compounds can modulate key signaling pathways involved in cell survival and apoptosis.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound:

  • Absorption and Distribution : The cyclopropyl group may enhance lipophilicity, influencing absorption rates.
  • Metabolism : Initial findings suggest that metabolic pathways involving cytochrome P450 enzymes could be relevant for the biotransformation of this compound.
  • Toxicological Assessment : Preliminary toxicological evaluations indicate a favorable safety profile; however, comprehensive studies are necessary to fully understand the toxicity spectrum.

Q & A

Basic: What are the optimized synthetic routes for N1-cyclopropyl-N2-(1-methoxypropan-2-yl)oxalamide?

Methodological Answer:
The synthesis involves two key steps: (1) activation of oxalic acid derivatives and (2) coupling with amines. A typical protocol uses oxalyl chloride to generate an oxalyl intermediate, followed by sequential reaction with cyclopropylamine and 1-methoxypropan-2-amine.

  • Step 1 : React oxalyl chloride with cyclopropylamine in anhydrous dichloromethane (DCM) under nitrogen, yielding N1-cyclopropyl oxalyl chloride intermediate .
  • Step 2 : Add 1-methoxypropan-2-amine dropwise at 0°C, stirring for 12–24 hours. Purify via column chromatography (ethyl acetate/hexane) to isolate the product (yield: ~65–75%) .
    Critical Considerations :
  • Use Schlenk techniques to exclude moisture, as oxalyl chloride is moisture-sensitive.
  • Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Basic: How is the structural conformation of this compound characterized?

Methodological Answer:
Structural confirmation relies on NMR, X-ray crystallography , and FTIR :

  • ¹H/¹³C NMR :
    • Cyclopropyl protons appear as a multiplet at δ 0.5–1.2 ppm.
    • Methoxypropan-2-yl group shows a singlet for methoxy (δ 3.3 ppm) and split signals for the propane backbone .
  • X-ray : The oxalamide group adopts a planar trans conformation (C=O and N-H groups antiperiplanar), enabling strong hydrogen bonding .
  • FTIR : N-H stretches at 3300–3200 cm⁻¹ and C=O stretches at 1680–1650 cm⁻¹ confirm amide bonding .

Advanced: How do substituents (cyclopropyl vs. other alkyl groups) influence the compound’s hydrogen-bonding capacity and thermal stability?

Methodological Answer:
The cyclopropyl group enhances rigidity and hydrogen-bonding density compared to linear alkyl chains (e.g., isopropyl):

  • Hydrogen Bonding : Cyclopropyl’s strained ring restricts rotational freedom, stabilizing planar oxalamide conformations. This promotes intermolecular H-bonding networks (e.g., in crystal lattices or polymers), increasing melting points (Tm) by ~20–30°C compared to cyclohexyl analogs .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 250–270°C, attributed to robust H-bonding and cyclopropyl’s thermal resistance .
    Comparative Data :
SubstituentTm (°C)Td (°C)
Cyclopropyl180–190250–270
Cyclohexyl160–170230–250
Isobutyl140–150220–240

Advanced: What strategies resolve contradictions in biological activity data for oxalamide derivatives?

Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) often stem from solubility differences or conformational flexibility :

  • Solubility Optimization : Use co-solvents (e.g., DMSO:PBS 1:9) to enhance bioavailability. For example, 1-methoxypropan-2-yl improves solubility in polar solvents compared to bulkier substituents .
  • Conformational Analysis : MD simulations reveal that cyclopropyl’s rigidity stabilizes bioactive conformations, whereas flexible groups (e.g., ethyl) adopt non-binding poses .
    Validation : Pair in vitro assays (e.g., MIC testing) with computational docking to correlate activity with H-bond donor/acceptor positioning .

Advanced: How is this compound utilized in designing thermoplastic elastomers (TPEs) with tunable mechanical properties?

Methodological Answer:
The oxalamide group acts as a hydrogen-bonding crosslinker in segmented poly(ether amide)s:

  • Synthesis : Couple this compound with polytetrahydrofuran (PTHF, Mn = 2000 g/mol) via melt polycondensation .
  • Structure-Property Relationships :
    • Two oxalamide groups in hard segments provide Tm = 220°C and tensile strength = 25 MPa.
    • Three oxalamide groups increase Tm to 240°C but reduce processability due to high melt viscosity .
      Optimal Design : Balance H-bond density (two oxalamides) with aliphatic spacers (e.g., hexamethylene) to enhance elasticity without sacrificing thermal stability .

Advanced: What analytical techniques differentiate polymorphic forms of this compound?

Methodological Answer:
Polymorphism is assessed via DSC, PXRD, and solid-state NMR :

  • DSC : Endothermic peaks at 185°C (Form I) vs. 175°C (Form II) indicate distinct crystal packing .
  • PXRD : Form I shows intense peaks at 2θ = 12.5° and 15.7°, while Form II has peaks at 11.8° and 14.2° .
  • ¹³C SS-NMR : Form I exhibits resolved carbonyl signals (δ 170–175 ppm), whereas Form II shows peak broadening due to disordered H-bonding .

Basic: What safety precautions are critical during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves and safety goggles; use fume hoods due to potential amine vapors .
  • Storage : Keep in sealed containers under nitrogen at 4°C to prevent hydrolysis .
  • Spill Management : Neutralize with dilute acetic acid and adsorb with vermiculite .

Advanced: How does the methoxypropan-2-yl group influence solubility and crystallization kinetics?

Methodological Answer:

  • Solubility : The methoxy group increases polarity, enhancing solubility in ethanol (25 mg/mL) vs. non-polar analogs (<5 mg/mL in hexane) .
  • Crystallization : Polarized optical microscopy (POM) shows spherulitic growth with radial symmetry, attributed to H-bond-directed nucleation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.